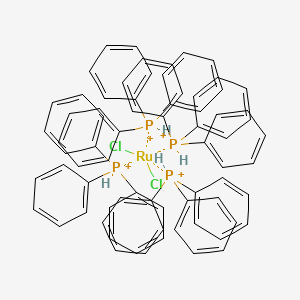

Dichlororuthenium;triphenylphosphanium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ruthenium, dichlorotetrakis(triphenylphosphine)- is a coordination complex of ruthenium. It is a chocolate brown solid that is soluble in organic solvents such as benzene. This compound is used as a precursor to other complexes, including those used in homogeneous catalysis .

准备方法

Ruthenium, dichlorotetrakis(triphenylphosphine)- is synthesized by reacting ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine. The reaction can be represented as follows :

[ 2 \text{RuCl}_3(\text{H}_2\text{O})_3 + 7 \text{PPh}_3 \rightarrow 2 \text{RuCl}_2(\text{PPh}_3)_3 + 2 \text{HCl} + 5 \text{H}_2\text{O} + \text{OPPh}_3 ]

The coordination sphere of the resulting compound can be viewed as either five-coordinate or octahedral. One coordination site is occupied by one of the hydrogen atoms of a phenyl group .

化学反应分析

Ruthenium, dichlorotetrakis(triphenylphosphine)- undergoes various types of reactions, including substitution and hydrogenation. In the presence of excess triphenylphosphine, it binds a fourth phosphine to give black RuCl2(PPh3)4 . The triphenylphosphine ligands in both the tris(phosphine) and tetrakis(phosphine) complexes are readily substituted by other ligands .

The compound also reacts with hydrogen in the presence of a base to give the purple-colored monohydride HRuCl(PPh3)3 . Additionally, it reacts with carbon monoxide to produce the all-trans isomer of dichloro(dicarbonyl)bis(triphenylphosphine)ruthenium(II) .

科学研究应用

Catalytic Applications

Homogeneous Catalysis

Dichlorotris(triphenylphosphine)ruthenium(II) serves as a precursor for various catalytic processes, including:

- Hydrogenation Reactions : It effectively catalyzes the hydrogenation of alkenes, nitro compounds, ketones, carboxylic acids, and imines. This is particularly useful in organic synthesis where hydrogenation is required to reduce functional groups .

- Oxidation Reactions : The compound facilitates the oxidation of alkanes to tertiary alcohols and amides to t-butyldioxyamides using tert-butyl hydroperoxide. Additionally, it can oxidize alcohols to aldehydes or ketones using various oxidants .

- Cross-Coupling Reactions : It promotes carbon-carbon bond formation through cross-coupling reactions, particularly effective in the C-H activation of sp³ carbon atoms in the presence of Lewis acids .

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of ruthenium complexes, including dichlorotris(triphenylphosphine)ruthenium(II), as anticancer agents. Key findings include:

- Selective Cytotoxicity : Ruthenium-based complexes have shown promising anticancer properties due to their selective cytotoxic activity against cancer cells while exhibiting lower toxicity towards normal cells. For instance, complexes derived from dichlorotris(triphenylphosphine)ruthenium(II) have been evaluated for their efficacy against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) .

- Mechanism of Action : The mechanism involves inducing apoptosis through caspase activation and inhibiting cell migration, thereby reducing metastasis .

Mitochondrial Targeting

Mitochondria-Targeted Drug Delivery

The triphenylphosphonium moiety in dichlorotris(triphenylphosphine)ruthenium(II) enables targeted delivery to mitochondria, which is crucial for treating diseases like cancer:

- Inert Carrier for Pharmacophores : Modifications to the triphenylphosphonium structure have led to the development of carriers that can deliver drugs specifically to mitochondria without disrupting mitochondrial function .

- Therapeutic Implications : This targeted approach enhances the therapeutic index of drugs by concentrating their action at the site of interest while minimizing systemic side effects .

Table 1: Catalytic Reactions Involving Dichlorotris(triphenylphosphine)ruthenium(II)

| Reaction Type | Substrates | Products | Conditions |

|---|---|---|---|

| Hydrogenation | Alkenes, Nitro compounds | Alkanes, Amines | H₂ atmosphere |

| Oxidation | Alkanes | Tertiary Alcohols | Tert-butyl hydroperoxide |

| Cross-Coupling | Alcohols | Carbon-Carbon Bonds | Lewis acid present |

Table 2: Anticancer Activity of Ruthenium Complexes

| Complex Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Dichlorotris(triphenylphosphine)ruthenium(II) | MDA-MB-231 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |

| KP1019 | A549 (Lung Cancer) | 20 | Inhibits cell migration |

Case Studies

Case Study 1: Clinical Trials with Ruthenium Complexes

Ruthenium complexes like NAMI-A have been tested in clinical settings for their efficacy against non-small cell lung cancer (NSCLC). These trials demonstrated lower cytotoxicity compared to traditional chemotherapy agents like cisplatin, highlighting their potential as safer alternatives in cancer treatment .

Case Study 2: Mitochondrial Targeting in Cancer Therapy

Research indicates that compounds incorporating the triphenylphosphonium moiety can effectively target mitochondria in cancer cells, enhancing drug delivery while minimizing toxicity to healthy tissues. This approach is being actively explored for developing new cancer therapeutics that leverage mitochondrial pathways .

作用机制

The mechanism of action of Ruthenium, dichlorotetrakis(triphenylphosphine)- involves its role as a catalyst in various chemical reactions. It facilitates the hydrogenation of alkenes, nitro compounds, ketones, carboxylic acids, and imines by providing a suitable environment for the reaction to occur . The compound also catalyzes the oxidation of alkanes, amides, and tertiary amines by activating tert-butyl hydroperoxide .

相似化合物的比较

Ruthenium, dichlorotetrakis(triphenylphosphine)- is similar to other ruthenium complexes such as dichlorotris(triphenylphosphine)ruthenium(II) and chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium . it is unique in its ability to bind a fourth phosphine ligand and its use as a precursor to the Grubbs catalysts .

Similar compounds include:

- Dichlorotris(triphenylphosphine)ruthenium(II)

- Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium

These compounds share similar coordination geometries and catalytic properties but differ in their specific applications and reactivity.

属性

分子式 |

C72H64Cl2P4Ru+4 |

|---|---|

分子量 |

1225.1 g/mol |

IUPAC 名称 |

dichlororuthenium;triphenylphosphanium |

InChI |

InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p+2 |

InChI 键 |

OIWNHEPSSHYXTG-UHFFFAOYSA-P |

规范 SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。